5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, with a chlorine atom at the 5-position and a methyl group at the 6-position. It is used as an intermediate in organic synthesis and pharmaceutical research due to its unique structural properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with receptors such as csf-ir and CAIX , which play crucial roles in various biological processes.
Mode of Action
It’s suggested that similar compounds may work by forming a hydrogen bond with specific amino acids in the target protein .
Biochemical Pathways
Related compounds have been shown to influence pathways involved in glucose metabolism and cancer cell proliferation .
Result of Action
Similar compounds have been reported to reduce blood glucose levels and exhibit inhibitory action against certain cancer cells .
Biochemical Analysis
Biochemical Properties
5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates, a process crucial for cell signaling and regulation . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins that are essential for various cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For example, it may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting enzyme activity . Alternatively, it can induce conformational changes in proteins, leading to altered activity and function. These interactions can result in changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to a decrease in its efficacy . In in vitro studies, it has been observed that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, such as modulation of enzyme activity and improvement in disease symptoms . At higher doses, it can lead to toxic or adverse effects, including organ damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . The compound can be transported across cell membranes via active or passive transport mechanisms, influencing its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it may interact with DNA and transcription factors, influencing gene expression and cellular responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with a suitable amine, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
- 6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
- Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Uniqueness
5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups in the pyrrolopyridine ring system enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-7(9)4-6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLGQZRPWPKTCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CNC2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646844 | |
Record name | 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-18-0 | |
Record name | 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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